molecular formula C17H21N B8484569 Benzyl(4-butylphenyl)amine

Benzyl(4-butylphenyl)amine

Cat. No.: B8484569
M. Wt: 239.35 g/mol
InChI Key: OETNXCSXMXNJLT-UHFFFAOYSA-N
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Description

Benzyl(4-butylphenyl)amine is an aromatic amine derivative characterized by a benzyl group attached to an amine nitrogen, which is further substituted with a 4-butylphenyl group. For instance, derivatives containing the 4-butylphenyl group are utilized in hole-transport materials (HTMs) for perovskite solar cells and organic light-emitting devices (OLEDs) due to their thermal stability and charge-transport efficiency .

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-benzyl-4-butylaniline

InChI

InChI=1S/C17H21N/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16/h4-6,8-13,18H,2-3,7,14H2,1H3

InChI Key

OETNXCSXMXNJLT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

a. N,N-Bis(4-butylphenyl)benzene-1,4-diamine (CAS 372200-88-9)

  • Structure : Features two 4-butylphenyl groups attached to a benzenediamine core.
  • Properties : Higher molecular weight (C₃₂H₄₄N₂) compared to benzyl(4-butylphenyl)amine (C₁₇H₂₁N), resulting in enhanced thermal stability and hydrophobicity.
  • Applications : Used in polymers like poly-TPD, a high-performance HTM achieving power conversion efficiencies (PCE) of 15.3% in perovskite solar cells .

b. Benzyl-(4-isopropylbenzyl)amine (CAS 346700-52-5)

  • Structure : Contains an isopropyl substituent on the phenyl ring instead of a butyl chain.
  • Properties : The branched isopropyl group reduces crystallinity compared to the linear butyl chain, improving solubility in organic solvents .

c. Benzyl[1-(4-tert-butylphenyl)ethyl]amine

  • Structure : Incorporates a bulky tert-butyl group and an ethyl spacer.
  • Properties : Increased steric hindrance slows chemical reactivity, making it suitable for catalytic intermediates .

Table 1: Structural Comparison of this compound Analogs

Compound Molecular Formula Key Substituent Applications Reference
This compound C₁₇H₂₁N 4-butylphenyl Hypothesized HTM applications -
N,N-Bis(4-butylphenyl)benzene-1,4-diamine C₃₂H₄₄N₂ Two 4-butylphenyls Polymer HTMs (e.g., poly-TPD)
Benzyl-(4-isopropylbenzyl)amine C₁₈H₂₃N 4-isopropyl Solubility-enhanced intermediates
Functional Analogs in Materials Science

a. N,N′-Bis(4-butylphenyl)-N,N′-bis(phenyl)benzidine (TPD)

  • Role : A small-molecule HTM with a high glass transition temperature (Tg ~ 60°C), ensuring morphological stability in OLEDs.
  • Performance : Outperforms this compound derivatives in hole mobility (≈10⁻⁴ cm²/V·s) due to extended π-conjugation .

b. Thiazolidinone Derivatives with 4-Butylphenyl Groups

  • Structure: Example: 3-(4-butylphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one.
  • Properties : Exhibits antimicrobial and anti-inflammatory activities, unlike this compound, which lacks reported bioactivity.
  • Safety: Non-mutagenic at concentrations ≤1 mM, as shown in E. coli reverse mutation assays .

Table 2: Functional Comparison in Materials and Biology

Compound Type Key Feature Performance/Activity Reference
This compound Single 4-butylphenyl Potential HTM (untested) -
TPD Bis(4-butylphenyl) PCE = 15.3% in solar cells
Thiazolidinone derivatives Heterocyclic core Antimicrobial activity
Physicochemical Properties
  • Thermal Stability : Linear alkyl chains (e.g., butyl) enhance melting points compared to branched analogs (e.g., isopropyl). For example, poly-TPD with bis(4-butylphenyl) groups has a Tg of ~95°C .
  • Solubility : this compound is expected to exhibit moderate solubility in toluene and chlorobenzene, similar to TPD .

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